![molecular formula C18H15NO B12527412 2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives This compound features a pyridine ring substituted with a methoxy group and a biphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of aryl halides and aryl boronic acids in the presence of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and efficiency by using advanced catalytic systems and continuous flow reactors. The choice of reagents, solvents, and reaction conditions can be tailored to meet industrial requirements for scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl moiety can be reduced to form hydrogenated derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or agonism, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-Methoxypyridine: A simpler analog with a methoxy group on the pyridine ring.
Biphenyl derivatives: Compounds with similar biphenyl moieties but different substituents on the aromatic rings.
Uniqueness
2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to its combination of a methoxy-substituted biphenyl moiety and a pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC 名称 |
2-(3-methoxy-2-phenylphenyl)pyridine |
InChI |
InChI=1S/C18H15NO/c1-20-17-12-7-10-15(16-11-5-6-13-19-16)18(17)14-8-3-2-4-9-14/h2-13H,1H3 |
InChI 键 |
UWPOCUIDKMWIMT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




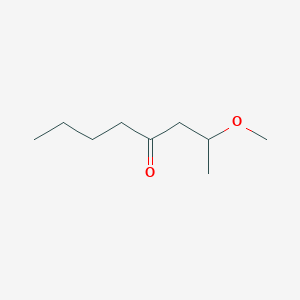
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
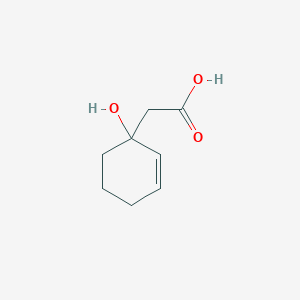
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
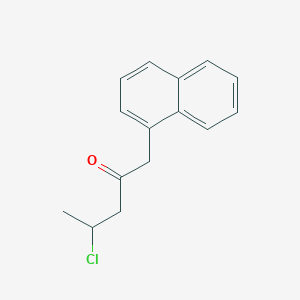
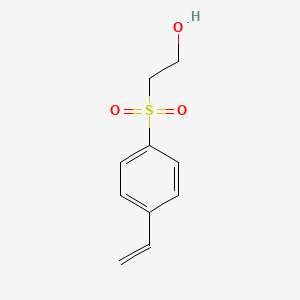
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
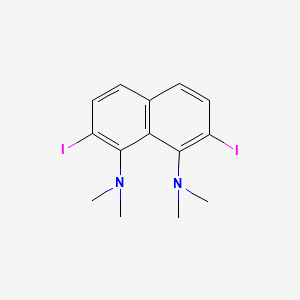
![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)

![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
